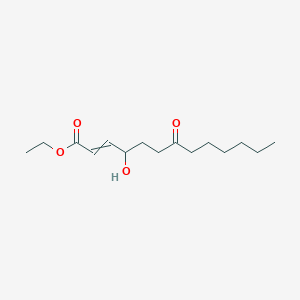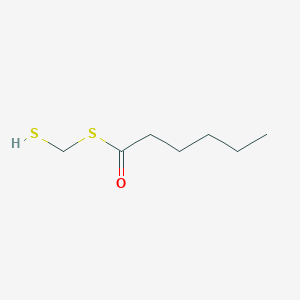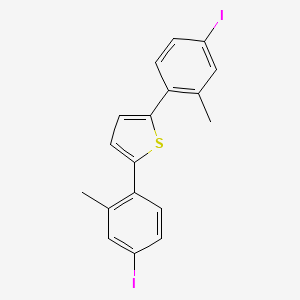![molecular formula C16H30OSi2 B12605937 tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-53-9](/img/structure/B12605937.png)
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, phenyl group, and a trimethylsilyloxy group. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenyl(trimethylsilyloxy)methane in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is used as a protecting group for alcohols and other sensitive functional groups. Its stability under a wide range of conditions makes it valuable in multi-step synthetic processes.
Biology
The compound is used in the synthesis of biologically active molecules, where it helps protect functional groups during complex synthetic routes.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the formation of stable silyl ethers. The tert-butyl and dimethylsilyl groups provide steric hindrance, protecting the functional groups from unwanted reactions. The trimethylsilyloxy group can be easily removed under mild conditions, allowing for the recovery of the original functional group.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes but offers less steric protection.
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenyl and trimethylsilyloxy groups.
Phenyl(trimethylsilyloxy)methane: Shares the trimethylsilyloxy group but differs in other substituents.
Uniqueness
tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to its combination of steric protection and ease of removal. The presence of both tert-butyl and trimethylsilyloxy groups provides enhanced stability and versatility in synthetic applications.
Properties
CAS No. |
648428-53-9 |
|---|---|
Molecular Formula |
C16H30OSi2 |
Molecular Weight |
294.58 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3 |
InChI Key |
QNPHZXUYJCRGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)


![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)



![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)



![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
